6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one

Catalog No.
S15823097
CAS No.
M.F
C15H10O4
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)...

Product Name

6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one

IUPAC Name

(2E)-6-hydroxy-2-[(3-hydroxyphenyl)methylidene]-1-benzofuran-3-one

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C15H10O4/c16-10-3-1-2-9(6-10)7-14-15(18)12-5-4-11(17)8-13(12)19-14/h1-8,16-17H/b14-7+

InChI Key

ZVSCXJXQVYHWIJ-VGOFMYFVSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)C3=C(O2)C=C(C=C3)O

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O

6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. It features a benzofuran core structure with hydroxyl and benzylidene substituents, which contribute to its unique chemical properties and biological activities. The molecular formula for this compound is C15H12O4, and it has a molecular weight of approximately 256.25 g/mol .

This compound is characterized by the presence of two hydroxyl groups and a benzylidene moiety, which enhances its potential for hydrogen bonding and reactivity in various chemical environments. Its structural uniqueness positions it as a significant molecule in medicinal chemistry and organic synthesis.

  • Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The benzylidene group can be reduced to yield a corresponding benzyl derivative, typically using catalytic hydrogenation or sodium borohydride.
  • Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents under basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry, making it a valuable intermediate for developing new compounds .

Research indicates that 6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one exhibits significant biological activity, particularly in the realms of:

  • Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
  • Anticancer Activity: There is growing interest in its ability to inhibit cancer cell proliferation and induce apoptosis, suggesting potential as an anticancer agent .

The synthesis of 6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one typically involves:

  • Condensation Reaction: The reaction begins with the condensation of 6-hydroxybenzofuran-3(2H)-one with 3-hydroxybenzaldehyde under basic conditions. Sodium hydroxide or potassium hydroxide is commonly used as a catalyst.
  • Refluxing: The reaction mixture is refluxed in a solvent such as ethanol or methanol to facilitate the formation of the benzylidene linkage.
  • Purification: Post-reaction, purification methods like recrystallization or chromatography are employed to isolate the desired product with high purity .

6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one has several applications:

  • Pharmaceutical Development: Its antioxidant and anti-inflammatory properties make it a candidate for drug development aimed at treating various diseases.
  • Organic Synthesis: It serves as an important building block in synthesizing more complex organic molecules due to its reactive functional groups.
  • Research Tool: In biological research, it can be used to study cellular processes related to oxidative stress and inflammation .

Studies on the interactions of 6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one with biological targets are ongoing. Preliminary findings suggest that its antioxidant activity may involve interactions with specific cellular pathways that regulate oxidative stress responses. Additionally, its potential anticancer effects could be linked to modulation of apoptotic pathways through interactions with caspases and other regulatory proteins .

Several compounds exhibit structural similarities to 6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one, including:

Compound NameStructural FeaturesUnique Aspects
2-Benzylidene-6-hydroxy-benzofuran-3(2H)-oneContains a single hydroxy groupLacks additional hydroxyl substituents
6-Hydroxy-2-benzylidene-benzofuran-3(2H)-oneSimilar core structure but different substitution patternMay exhibit different reactivity due to lack of second hydroxy group
6-Hydroxy-4-methoxy-benzofuran-3(2H)-oneFeatures a methoxy group instead of hydroxylDifferent electronic properties affecting biological activity

The presence of both hydroxyl groups along with the benzylidene moiety in 6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one enhances its solubility and reactivity compared to these analogs. This unique combination potentially increases its efficacy as an antioxidant and anticancer agent, making it an attractive target for further research and development .

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.05790880 g/mol

Monoisotopic Mass

254.05790880 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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